1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole
Description
The compound 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole features a 1,2,3-triazole core substituted with a phenoxymethyl group at position 4 and an azetidin-3-yl moiety at position 1. The azetidine ring is further modified with a sulfonyl group linked to a 5-methylthiophen-2-yl substituent. This structure combines a rigid azetidine ring, a sulfur-containing heterocycle (thiophene), and a polar phenoxymethyl group, which may influence its physicochemical properties and biological interactions. The compound was likely synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-disubstituted triazole formation .
Properties
IUPAC Name |
1-[1-(5-methylthiophen-2-yl)sulfonylazetidin-3-yl]-4-(phenoxymethyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-13-7-8-17(25-13)26(22,23)20-10-15(11-20)21-9-14(18-19-21)12-24-16-5-3-2-4-6-16/h2-9,15H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHACMVMJXBFPLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine, under basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the azetidine intermediate with a sulfonyl chloride derivative, such as 5-methylthiophene-2-sulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Triazole Ring: The triazole ring is formed via a Huisgen cycloaddition reaction, also known as a “click” reaction, between an azide and an alkyne. In this case, the azide can be introduced onto the azetidine ring, followed by reaction with an alkyne derivative to form the triazole ring.
Attachment of the Phenoxymethyl Group: The final step involves the attachment of the phenoxymethyl group to the triazole ring, which can be achieved through a nucleophilic substitution reaction using a suitable phenoxymethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxymethyl moiety.
Scientific Research Applications
1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its diverse functional groups, which may interact with various biological targets.
Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be employed in chemical biology to study cellular processes or as a tool in bioorthogonal chemistry.
Mechanism of Action
The mechanism of action of 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form strong interactions with amino acid residues, while the triazole ring might participate in π-π stacking interactions or hydrogen bonding.
Comparison with Similar Compounds
Structural Analogues: Heterocycles and Substituents
The table below compares the target compound with structurally related triazole derivatives:
Key Observations:
- Azetidine vs.
- Sulfonyl vs. Vinyl/Other Groups: The sulfonyl group in the target compound increases polarity and hydrogen-bonding capacity, unlike the hydrophobic vinyl group in compound 9 .
- Halogenation Effects: Fluorinated or chlorinated analogs (e.g., compound 2ab ) exhibit higher lipophilicity, which may improve membrane permeability but reduce solubility.
Physicochemical Properties
- Lipophilicity: The phenoxymethyl group in the target compound may confer moderate lipophilicity (logP ~2–3), comparable to benzyl-substituted analogs (e.g., compound 3r ). Sulfonyl groups typically reduce logP by ~1 unit compared to alkyl/aryl substituents.
- Solubility: Sulfonation enhances aqueous solubility relative to nonpolar analogs (e.g., compound 9 ).
- Thermal Stability: Melting points for similar triazoles range from 80–150°C, depending on substituents .
Biological Activity
1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is a complex organic compound notable for its unique structural features, including a triazole ring, a sulfonamide moiety, and an azetidine structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazole Ring : A five-membered heterocyclic structure that is known for various biological activities.
- Azetidine Moiety : A four-membered ring that may influence the compound's reactivity and biological interactions.
- Sulfonamide Group : Known for its diverse pharmacological effects.
- Phenoxymethyl Substituent : This group may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Triazole compounds are often explored for their antimicrobial properties. The presence of the sulfonamide group in 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds exhibit significant antibacterial activity due to their ability to inhibit cell wall synthesis or interfere with metabolic pathways.
Anticancer Properties
Research indicates that triazole derivatives can exhibit cytotoxic effects against cancer cells. For instance, related compounds have demonstrated activity against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines. The specific mechanisms often involve the induction of apoptosis or cell cycle arrest.
Table 1: Cytotoxicity of Related Triazole Compounds
| Compound Name | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.2 |
| Compound B | HCT-116 | 43.4 |
| Compound C | T47D | 27.3 |
Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes involved in disease processes. For example, they can inhibit enzymes related to inflammatory pathways or those involved in cancer progression.
The mechanism of action for 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole is likely multifaceted:
- Enzyme Binding : The compound may bind to specific enzymes or receptors, modulating their activity.
- Cellular Uptake : The unique structure may facilitate uptake into cells, enhancing its bioavailability.
- Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
Case Studies
Recent studies have focused on the synthesis and evaluation of various triazole derivatives, including 1-(1-((5-methylthiophen-2-yl)sulfonyl)azetidin-3-yl)-4-(phenoxymethyl)-1H-1,2,3-triazole:
- Synthesis Methodology : The synthesis typically involves multi-step reactions that optimize yield and purity.
- Biological Evaluation : These studies often include in vitro assays to determine cytotoxicity against cancer cell lines and antimicrobial efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
